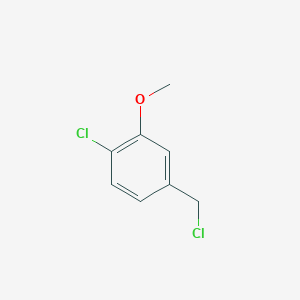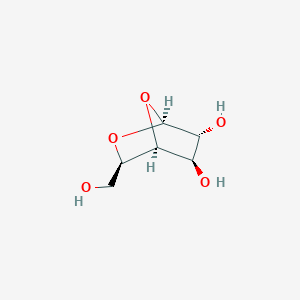
4-(Tert-butyl)-3-fluorobenzoic acid
Übersicht
Beschreibung
4-(Tert-butyl)-3-fluorobenzoic acid is a chemical compound used in various applications. It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an intermediate in the chemical industry for producing esters of PTBBA, a chain stop agent in resins . It has been identified as an endocrine-disrupting chemical (EDC) present in honey .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the N-Alkylation of Pyrazole Reaction in Ionic Liquid . Another method involves the preparation of tert-butyl 4-chloromethyl benzoate, an anticancer drug intermediate . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .Molecular Structure Analysis
The molecular formula of 4-(Tert-butyl)-3-fluorobenzoic acid is C11H14O2 . The structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the Beilstein test which confirms the presence of a halogen in solution . The reduction of a ketone to a secondary hydroxyl is also a common organic redox process .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Tert-butyl)-3-fluorobenzoic acid include a molecular weight of 178.23 g/mol and a melting point of 162-165 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(Tert-butyl)-3-fluorobenzoic acid is involved in various synthetic and characterization studies. For example, it has been used in the synthesis of compounds through condensation reactions, which are then characterized by a range of spectroscopic techniques such as LCMS, NMR, IR, and X-ray diffraction. These compounds are often evaluated for their biological activities, including antibacterial and anthelmintic properties. The structural confirmation of such synthesized compounds contributes to the understanding of their potential applications in medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).
Mechanistic Insights in Organic Synthesis
Research involving 4-(Tert-butyl)-3-fluorobenzoic acid also delves into mechanistic aspects of organic synthesis. Studies on regioselective ortho-lithiation of fluoroarenes, for instance, have provided insights into the influence of substituents on reaction pathways, thereby aiding in the development of more efficient synthetic routes for complex organic molecules. Such mechanistic studies are crucial for designing new synthetic methods and understanding the behavior of fluoroarenes in various chemical reactions (Mongin & Schlosser, 1996).
Material Science Applications
In material science, derivatives of 4-(Tert-butyl)-3-fluorobenzoic acid have been used to synthesize poly(arylene ether ketone)s with specific properties, such as enhanced thermal and mechanical stability. These materials find applications in various high-performance applications due to their exceptional properties, including high thermal resistance and mechanical strength. The introduction of tert-butyl and fluorobenzoyl groups into the polymer backbone can significantly influence the material's properties, making it suitable for specific applications (Yıldız et al., 2001).
Environmental and Biological Studies
Environmental and biological applications of compounds derived from 4-(Tert-butyl)-3-fluorobenzoic acid have been explored, including studies on the anaerobic transformation of phenols to benzoates. Such research contributes to understanding the environmental fate of aromatic compounds and the development of bioremediation strategies for pollutant degradation. Investigating the transformation mechanisms of phenolic compounds in anaerobic conditions helps in understanding the microbial degradation pathways and the environmental persistence of these compounds (Genthner et al., 1989).
Advanced Functional Materials
The modification of functional ligands derived from 4-(Tert-butyl)-3-fluorobenzoic acid has led to the development of advanced luminescent materials. These materials have potential applications in optoelectronics, sensors, and display technologies. By modifying the chemical structure of the ligands, researchers can tune the photophysical properties of the materials, enabling the design of compounds with specific luminescence characteristics for targeted applications (Yan & Zhao, 2005).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-tert-butylbenzoic acid, have been used as inhibitors for yeast sirtuin (sir2p) .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzoic acid derivatives, which typically act by donating a proton (h+) to its target, thereby altering the target’s function .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, often acting as inhibitors or activators of enzymes within these pathways .
Result of Action
It is known that similar compounds can cause changes in cellular function, often through the inhibition or activation of specific enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Tert-butyl)-3-fluorobenzoic acid. For instance, the compound’s solubility in water and other solvents can affect its distribution and availability in the body . Additionally, temperature and pH can influence the compound’s stability and reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCXHNKGIHFBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)



![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)


![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)


